7-Oxa-4-azaspiro[2.6]nonane hydrochloride
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Overview
Description
7-Oxa-4-azaspiro[2.6]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in pharmaceutical research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-4-azaspiro[2.6]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-4-azaspiro[2.6]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced .
Scientific Research Applications
7-Oxa-4-azaspiro[2.6]nonane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxa-4-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-8-azaspiro[2.6]nonane;hydrochloride
- 8-Oxa-4-azaspiro[2.6]nonane;hydrochloride
Uniqueness
7-Oxa-4-azaspiro[2.6]nonane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
7-Oxa-4-azaspiro[2.6]nonane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration provides diverse biological activities, including potential applications in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its spirocyclic framework, which allows for various interactions with biological targets. The presence of both nitrogen and oxygen contributes to its reactivity and binding affinity with enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄ClNO |
Molecular Weight | 163.65 g/mol |
Structure | Spirocyclic with N and O |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy. Its interactions with various biomolecules suggest potential modulation of key biological pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of spirocyclic compounds similar to this compound. For instance, derivatives have shown moderate to potent activity against various cancer cell lines:
Cell Line | IC₅₀ (μM) | Compound |
---|---|---|
A549 (Lung Cancer) | 0.26 | 6d |
MDA-MB-231 (Breast Cancer) | 0.10 | 8d |
HeLa (Cervical Cancer) | 0.18 | 6b |
These findings indicate that modifications to the spirocyclic structure can enhance anticancer efficacy, making it a promising candidate for further development.
The mechanism by which this compound exerts its biological effects is primarily through binding to specific molecular targets such as enzymes and receptors, thereby modulating their activity. Preliminary studies suggest that it may influence cell cycle progression and induce apoptosis in cancer cells.
Case Studies
- Study on Antitumor Activity : A series of compounds related to 7-Oxa-4-azaspiro[2.6]nonane were synthesized and tested for their antitumor activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. The study found that certain derivatives exhibited significant cytotoxicity, underscoring the importance of structural modifications in enhancing biological activity .
- Cell Cycle Analysis : Flow cytometry was utilized to analyze the effects of one derivative on cell cycle distribution in MDA-MB-231 cells, revealing that treatment led to a decrease in G1 phase cells and an increase in G2 phase cells, indicating potential G2 phase arrest .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
8-Oxa-4-azaspiro[2.6]nonane | Oxygen atom at a different position | Explored for similar biological activities |
5-Oxa-8-azaspiro[2.6]nonane | Different atom placement | Offers distinct reactivity patterns |
7-Oxa-2-azaspiro[3.5]nonane | Different ring size | Known for specific medicinal properties not seen in the primary compound |
The uniqueness of 7-Oxa-4-azaspiro[2.6]nonane lies in its specific arrangement of nitrogen and oxygen within the spirocyclic framework, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
7-oxa-4-azaspiro[2.6]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(1)3-5-9-6-4-8-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWYMIZNOSYVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCOCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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